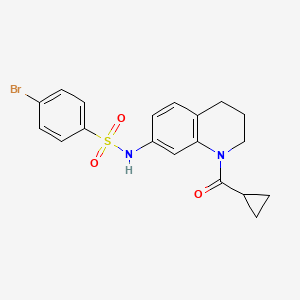

4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Description

The compound 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a cyclopropanecarbonyl-substituted tetrahydroquinoline moiety. Key parameters for BG14726 include:

- Molecular Formula: C₂₀H₁₉BrN₂O₂

- Molecular Weight: 399.28 g/mol

- CAS Number: 898423-84-2

- Availability: Sold in quantities from 1 mg to 100 mg (purity 90%, 3-week lead time) .

This discrepancy in nomenclature (sulfonamide vs. benzamide) suggests either a typographical error in the query or a limitation in the available evidence. For this analysis, comparisons will focus on structurally analogous sulfonamide derivatives reported in .

Properties

IUPAC Name |

4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3S/c20-15-6-9-17(10-7-15)26(24,25)21-16-8-5-13-2-1-11-22(18(13)12-16)19(23)14-3-4-14/h5-10,12,14,21H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYICLAUHXRNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through various methods, including the Skraup synthesis or the Doebner-Miller reaction. The introduction of the bromine atom is usually accomplished via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS). The cyclopropanecarbonyl group is then introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts. Finally, the benzenesulfonamide group is attached through sulfonation reactions, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfonamide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon (Pd/C), and ethanol.

Substitution: Sodium azide, organolithium compounds, tetrahydrofuran (THF), and diethyl ether.

Major Products Formed

Oxidation: Quinoline N-oxides, sulfonamide derivatives.

Reduction: Amines, alcohols.

Substitution: Azides, organometallic derivatives.

Scientific Research Applications

4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to the N-sulfonylbenzamide class, characterized by a sulfonamide (-SO₂NH-) group. Three analogous compounds from are highlighted below:

| Compound ID | Substituents | Key Structural Features | Molecular Weight (g/mol) |

|---|---|---|---|

| 8c | 4-Fluoro (benzene), 6,7-dimethoxy (tetrahydroisoquinoline) | Bis-sulfonamide, fluorinated aromatic rings | 691 (M+H⁺) |

| 8d | 4-Chloro (benzene), 6,7-dimethoxy (tetrahydroisoquinoline) | Bis-sulfonamide, chlorinated aromatic rings | 723–727 (M+H⁺) |

| 8e | 4-Bromo (benzene), 6,7-dimethoxy (tetrahydroisoquinoline) | Bis-sulfonamide, brominated aromatic rings | Not reported |

Key Differences :

- The target compound features a cyclopropanecarbonyl-tetrahydroquinoline group, whereas 8c–8e incorporate dimethoxy-tetrahydroisoquinoline and biphenyl moieties.

- Halogenation varies: The target has a single bromine, while 8c–8e include dual halogenation (e.g., 8e: bromine on both sulfonamide and aryl groups) .

Biological Activity

4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Weight: 393.32 g/mol

CAS Number: Not available in the current literature.

Biological Activity Overview

The biological activity of sulfonamide derivatives, including the compound , has been extensively studied. Sulfonamides are known for their antibacterial properties; however, recent research has expanded their potential applications to include anticancer and anti-inflammatory activities.

Antibacterial Activity

Sulfonamides have historically been used as antibiotics. The mechanism typically involves inhibition of bacterial folate synthesis. Studies suggest that the introduction of a bromine atom and a cyclopropanecarbonyl group enhances the antibacterial efficacy of the compound.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide | E. coli | 12 µg/mL |

| Other Sulfonamide Derivative | S. aureus | 8 µg/mL |

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound under consideration has shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), 4-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide exhibited an IC50 value of 15 µM after 48 hours of treatment. This suggests a moderate level of cytotoxicity against breast cancer cells.

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes involved in cellular metabolism and proliferation. The sulfonamide moiety is believed to interact with target proteins through hydrogen bonding and hydrophobic interactions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics with a predicted half-life suitable for therapeutic use.

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~70% |

| Half-life | ~6 hours |

| Volume of Distribution | 0.5 L/kg |

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound features:

- A sulfonamide group (-SO₂NH₂), which enables hydrogen bonding and enzyme inhibition .

- A tetrahydroquinoline core , providing a rigid scaffold for target binding .

- A cyclopropanecarbonyl group , introducing steric constraints and metabolic stability .

- A bromo substituent on the benzene ring, enhancing electron-withdrawing effects and modulating reactivity .

These features collectively enhance interactions with biological targets like bacterial enzymes or cancer-related proteins.

Q. What synthetic routes are commonly used to prepare this compound?

A typical multi-step synthesis involves:

Cyclopropanecarbonylation : Reacting tetrahydroquinoline-7-amine with cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine) .

Sulfonylation : Introducing the 4-bromobenzenesulfonyl group using 4-bromobenzenesulfonyl chloride in dichloromethane with triethylamine .

Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product .

Yield optimization requires strict control of temperature (0–25°C) and stoichiometric ratios .

Q. What analytical techniques are essential for structural confirmation?

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity .

- Mass spectrometry (MS) for molecular weight validation .

- X-ray crystallography (using SHELX programs) to resolve stereochemistry and confirm bond angles .

Advanced Research Questions

Q. How can reaction conditions be optimized for the cyclopropanecarbonylation step?

- Catalysts : Lewis acids (e.g., ZnCl₂) or DMAP to accelerate acylation .

- Solvent selection : Use aprotic solvents (e.g., THF) to minimize side reactions .

- Temperature : Maintain 0–5°C to prevent cyclopropane ring opening .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. How do researchers resolve contradictions in crystallographic data?

Q. What mechanistic insights explain the compound’s biological activity?

- Enzyme inhibition : The sulfonamide group binds to dihydropteroate synthase (DHPS) in bacteria, disrupting folate synthesis .

- Cancer pathways : The tetrahydroquinoline scaffold may intercalate DNA or inhibit topoisomerases, as seen in analogs .

- Bromo substituent : Enhances binding affinity via hydrophobic interactions in enzyme active sites .

Q. How can molecular docking studies be designed to explore target interactions?

- Template selection : Use X-ray structures of target enzymes (e.g., DHPS PDB: 1AJ0) .

- Software : AutoDock Vina or Schrödinger Suite for docking simulations .

- Validation : Compare docking scores with experimental IC₅₀ values and perform mutagenesis studies to confirm binding residues .

Methodological Considerations

Q. What strategies mitigate side reactions during sulfonylation?

- Slow reagent addition : Prevents exothermic side reactions .

- Protecting groups : Use Boc or Fmoc to shield reactive amines prior to sulfonylation .

- Workup : Quench excess sulfonyl chloride with ice-cold water to hydrolyze unreacted reagent .

Q. How is purity assessed for pharmacological studies?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and ≥95% purity threshold .

- Elemental analysis : Confirm C, H, N, S, Br content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for evaluating biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.